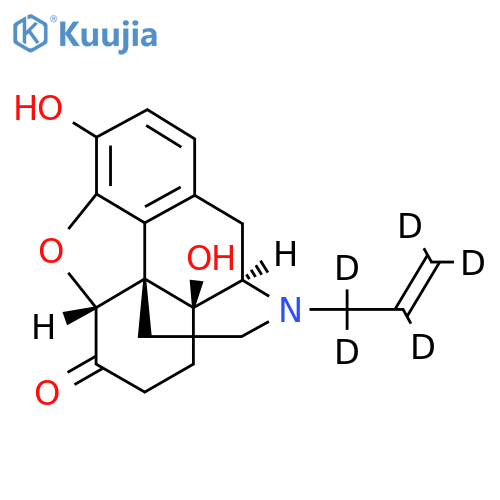Cas no 1261079-38-2 (Naloxone-d5)

Naloxone-d5 structure
商品名:Naloxone-d5
Naloxone-d5 化学的及び物理的性質
名前と識別子
-
- Naloxone-d5
- Naloxone d5
- Naloxone-D5 solution
- (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl-d5)morphinan-6-one
- 17-Allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one-d5
- EN-15304-d5
- Nalone-d5
- Narcan D5
- Narcan-d5
- Narcanti-d5
- HY-17417AS
- Naloxone-D5, 1mg/ml in Methanol
- DA-65920
- 1261079-38-2
- DTXSID301344747
- Naloxone-D5, 0.1mg/ml in Methanol
- 1ST000516D5
- (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
-
- MDL: MFCD08063611
- インチ: InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2
- InChIKey: UZHSEJADLWPNLE-HEEDNVRVSA-N
- ほほえんだ: C([2H])([2H])=C([2H])C([2H])([2H])N1CC[C@@]23C4=C5C=CC(=C4O[C@H]3C(=O)CC[C@]2([C@H]1C5)O)O
計算された属性
- せいみつぶんしりょう: 332.178442g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 332.178442g/mol
- 単一同位体質量: 332.178442g/mol
- 水素結合トポロジー分子極性表面積: 70Ų
- 重原子数: 24
- 複雑さ: 594
- 同位体原子数: 5
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 200-2050C
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - PSA: 70.00000
- LogP: 1.23930
- 濃度: 100 μg/mL in methanol
Naloxone-d5 セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:


- ちょぞうじょうけん:−20°C
Naloxone-d5 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N285002-10mg |
Naloxone-d5 |
1261079-38-2 | 10mg |
$ 2619.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-115-1ML |
1261079-38-2 | 1ML |
¥21175.48 | 2023-01-17 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-219327C-30 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 30mg |
¥60,168.00 | 2023-07-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-115-1ML |
Naloxone-d5 |
1261079-38-2 | 1ml |
¥12488.67 | 2023-04-30 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219327B-20 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 20mg |
¥42,870.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-219327A-10 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 10mg |
¥24,067.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-219327-1 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 1mg |
¥2,843.00 | 2023-07-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-063-1ML |
1261079-38-2 | 1ML |
¥5499.87 | 2023-01-17 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-219327A-10mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 10mg |
¥24067.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-219327B-20mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 20mg |
¥42870.00 | 2023-09-05 |
Naloxone-d5 関連文献
-
1. A simple liquid extraction for simultaneous determination of 12 opioid ligands in plasma by LC-MS/MSDan Yang,Qiuda Zheng,Fahad Ahmed,Marie-Odile Parat,Benjamin J. Tscharke Anal. Methods 2022 14 1523
1261079-38-2 (Naloxone-d5) 関連製品
- 465-65-6(Naloxone)
- 16590-41-3(Naltrexone)
- 16617-07-5(3-O-Methylnaltrexone)
- 1176-08-5(Phenyltoloxamine Citrate Salt)
- 2182-14-1(Vindoline)
- 357-08-4(Naloxone hydrochloride)
- 33522-95-1((5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one)
- 58-46-8(Tetrabenazine)
- 476-32-4(Chelidonine)
- 16676-29-2(Naltrexone hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量